3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid

Chiral building block Asymmetric synthesis Medicinal chemistry

This β-substituted nitropyrazole butanoic acid offers a chiral scaffold unavailable in linear 4-substituted analogs. The undefined C3 stereocenter enables enantioselective derivatization for chiral drug candidates. With 3 rotatable bonds (vs 4 for regioisomers), it presents a constrained framework with lower entropic penalty upon binding, maintaining equivalent TPSA (101 Ų). The 3-nitro pattern aligns with class-level antimicrobial patents. Synthesizable via one-step Aza-Michael addition, avoiding two-step alkylation. Ideal for SAR, fragment-based discovery, and chiral intermediate synthesis.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
Cat. No. B10909048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N1C=CC(=N1)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c1-5(4-7(11)12)9-3-2-6(8-9)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)
InChIKeyDBIBFHYAZBGGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: Structural Identity and Core Physicochemical Properties


3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1007500-10-8) is a bifunctional heterocyclic carboxylic acid with molecular formula C₇H₉N₃O₄ and molecular weight 199.16 g/mol . The compound features a 3-nitropyrazole ring attached at the β-position of a butanoic acid side chain, creating a chiral center at C3 of the butanoate moiety (undefined stereocenter count = 1) . Predicted physicochemical properties include a boiling point of 399.9±22.0°C, density of 1.51±0.1 g/cm³, topological polar surface area of 101 Ų, and XLogP3 of 0.2 . The 3-nitro substitution pattern distinguishes this compound from positional isomers bearing nitro groups at the 4-position of the pyrazole ring, which exhibit fundamentally different hydrogen-bonding networks and electronic profiles .

3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: Why In-Class Positional Isomers Are Not Interchangeable


Within the nitropyrazole-butanoic acid family, generic substitution is not viable because the attachment position of the butanoate side chain fundamentally alters both the three-dimensional molecular architecture and the compound's reactivity profile. The target compound features a β-substituted butanoic acid (3-substituted), creating a chiral center at the point of pyrazole attachment that positional isomers lack . In contrast, 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 169266-57-3) has a linear γ-substituted side chain with no chiral center, resulting in a different hydrogen-bonding geometry, distinct conformational flexibility (rotatable bond count = 4 vs. 3 for the target), and altered pharmacophore presentation . Similarly, 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1005669-62-4) combines α-substitution with a 4-nitro regioisomer, yielding a completely different electronic distribution and steric environment . These structural divergences preclude direct interchangeability in synthetic routes, SAR studies, or formulation development without revalidation of reactivity, solubility, and biological target engagement.

3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: Quantifiable Differentiation Evidence Versus Key Comparators


Chiral Center Presence: Stereochemical Differentiation from Positional Isomers

3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid possesses an undefined stereocenter at the C3 position of the butanoic acid chain (undefined stereocenter count = 1), a feature absent in the 4-substituted regioisomer 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid (undefined stereocenter count = 0) and the 2-substituted analog . This stereochemical element provides a handle for chiral resolution or asymmetric derivatization that linear-chain positional isomers cannot offer.

Chiral building block Asymmetric synthesis Medicinal chemistry

Synthetic Accessibility via Direct Aza-Michael Addition to Crotonic Acid

The 3-(1H-pyrazol-1-yl)butanoic acid scaffold is directly accessible via Aza-Michael addition of pyrazoles to crotonic acid, a published synthetic route that yields β-substituted products [1]. For the target compound, this route would employ 3-nitropyrazole as the nucleophile, producing the β-substituted butanoic acid framework in a single conjugate addition step. In contrast, 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid requires an alkylation-based approach (e.g., reaction of 3-nitropyrazole with 4-bromobutanoate followed by hydrolysis), a two-step sequence with distinct reaction conditions and potentially different yield profiles .

Aza-Michael addition Building block synthesis Crotonic acid

Antimicrobial Activity Class Association: 3-Nitropyrazole Derivatives Show In Vivo Efficacy

3-Nitropyrazole derivatives as a class have been documented in patent literature to possess outstanding antimicrobial action not only in vitro but also in vivo, particularly demonstrating systemic and urinary tract activity [1][2]. This class-level activity is attributed to the 3-nitro substitution pattern on the pyrazole ring, which distinguishes these compounds from 4-nitro regioisomers that were not encompassed within the same patented activity claims [1]. The 3-nitropyrazole compounds of the general formula described in US4105772, which includes carboxylic acid derivatives, were found to be outstandingly effective as antimicrobial agents [2].

Antimicrobial 3-nitropyrazole In vivo efficacy

Rotatable Bond Count and Conformational Flexibility Relative to Regioisomers

3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid has a rotatable bond count of 3, reflecting the β-branched attachment of the butanoic acid side chain . In contrast, the 4-substituted regioisomer 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid has a rotatable bond count of 4 due to its extended linear side chain . This quantitative difference in conformational degrees of freedom directly impacts molecular flexibility, entropic contributions to binding, and the spatial presentation of the carboxylic acid functional group relative to the pyrazole pharmacophore.

Conformational analysis Molecular flexibility Drug design

Polar Surface Area Identity Despite Scaffold Differences

Despite differences in side chain attachment position and conformational flexibility, 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid and its 4-substituted regioisomer share identical topological polar surface area (TPSA) values of 101 Ų . This equivalence in polarity and hydrogen-bonding capacity indicates that the two positional isomers present comparable passive membrane permeability characteristics while maintaining distinct three-dimensional pharmacophore geometries due to differences in rotatable bond count (3 vs. 4) and stereocenter presence.

Physicochemical properties Membrane permeability TPSA

3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: Prioritized Application Scenarios Based on Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis in Medicinal Chemistry

The presence of an undefined stereocenter at C3 of the butanoate side chain (count = 1 vs. 0 for linear regioisomers) positions this compound as a chiral building block for enantioselective derivatization. Researchers developing stereochemically defined drug candidates can resolve or utilize this racemic scaffold to generate enantiopure intermediates, a capability unavailable with achiral 4-substituted or 2-substituted nitropyrazole butanoic acid analogs. This application is particularly relevant for programs targeting chiral biological receptors where stereochemistry governs target engagement and off-target selectivity.

3-Nitropyrazole-Based Antimicrobial Lead Optimization Programs

Based on class-level patent evidence establishing that 3-nitropyrazole derivatives (including carboxylic acid-containing analogs) possess in vivo antimicrobial activity with systemic and urinary tract efficacy , this compound represents a candidate scaffold for structure-activity relationship (SAR) studies in antibacterial and antiparasitic drug discovery. The 3-nitro substitution pattern on the pyrazole ring is a key structural determinant for this class-level activity, distinguishing it from 4-nitro regioisomers not encompassed by the same activity claims. The carboxylic acid handle enables further derivatization (amidation, esterification) to optimize potency, pharmacokinetics, and spectrum of activity.

Rigidified Scaffold for Structure-Based Drug Design Requiring Reduced Conformational Entropy

With a rotatable bond count of 3 (vs. 4 for the 4-substituted regioisomer) , this compound offers a more conformationally constrained framework that reduces the entropic penalty upon target binding. This property is advantageous in fragment-based drug discovery and lead optimization campaigns where ligand efficiency metrics prioritize rigid scaffolds. The combination of reduced rotatable bonds with equivalent TPSA (101 Ų) to the more flexible analog provides a unique opportunity to explore binding site complementarity without sacrificing predicted membrane permeability characteristics.

Orthogonal Synthetic Route Development via Aza-Michael Addition Chemistry

The β-substituted butanoic acid framework is synthetically accessible through Aza-Michael addition of pyrazoles to crotonic acid , a published one-step conjugate addition route that contrasts with the two-step alkylation-hydrolysis pathway required for 4-substituted analogs . Process chemists seeking alternative synthetic disconnections or evaluating building block sourcing strategies may prioritize this scaffold when Michael addition conditions offer advantages in yield, purity, or cost relative to classical alkylation approaches. This orthogonal route also enables late-stage functionalization strategies distinct from those applicable to linear-chain regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.